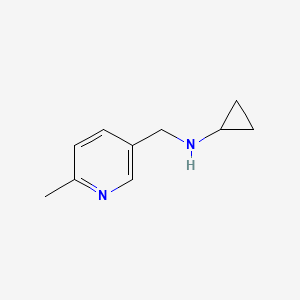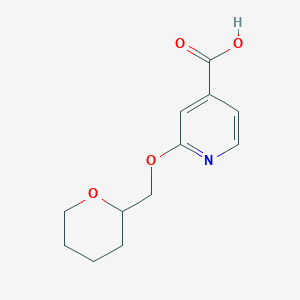![molecular formula C11H15NO B1386143 4-[Methyl(propyl)amino]benzaldehyde CAS No. 1078-18-8](/img/structure/B1386143.png)
4-[Methyl(propyl)amino]benzaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine (in this case, methylpropylamine) with 4-formylbenzene (also known as p-formylbenzene or 4-benzaldehyde) in a nucleophilic addition reaction . This would form an imine intermediate, which could then be reduced to the final product .Molecular Structure Analysis
The molecular structure of 4-[Methyl(propyl)amino]benzaldehyde would consist of a benzene ring with an aldehyde functional group (-CHO) at the 4-position and a methyl(propyl)amino group (-N(CH3)(C3H7)) also attached to the benzene ring .Chemical Reactions Analysis
As an aromatic aldehyde, 4-[Methyl(propyl)amino]benzaldehyde would be expected to undergo reactions typical of these types of compounds. This includes electrophilic aromatic substitution reactions and reactions with primary amines to form imines .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[Methyl(propyl)amino]benzaldehyde can be inferred from similar compounds. For example, 4-methylbenzaldehyde is a colorless liquid . The presence of the aldehyde and amino groups in 4-[Methyl(propyl)amino]benzaldehyde would likely make it a polar compound.Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
4-[Methyl(propyl)amino]benzaldehyde and its derivatives play a significant role in the synthesis of various chemical compounds. For instance, studies have shown that benzaldehyde derivatives, including 4-methyl benzaldehyde, are effective as protecting groups in the preparation of specific glucose derivatives like 1,3,4,6-tetra-O-acetyl-2-deoxy-2-amido-β-D-glucopyranose (Cui Yun-qi, 2010). Additionally, benzaldehyde is used in the synthesis of new Schiff base compounds derived from 4-amino benzoic acid, which have been studied for their biological activity (M. Radi et al., 2019).
Aggregation-Induced Emission
A study by Kurita et al. (2013) explored the fluorescence color change in 4-[bis(4-methylphenyl)amino]benzaldehyde due to aggregation-induced emission. This material exhibited changes in fluorescence when subjected to stirring and heating, indicating its potential use in fluorescent materials and sensors (Motoki Kurita et al., 2013).
Pharmaceutical Research
In pharmaceutical research, benzaldehyde derivatives are used as intermediates in synthesizing biologically active compounds. For instance, the synthesis of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives involving 4-(4-methylbenzoxy)benzaldehyde has been researched for their antioxidant activities (H. Yüksek et al., 2015).
Catalysis and Organic Reactions
4-[Methyl(propyl)amino]benzaldehyde derivatives are also significant in catalysis. For example, they are used in asymmetric reactions involving dimethylzinc and benzaldehyde, where the reaction proceeds via a mixed-ligand complex, offering insights into the origins of enantioselectivity in such reactions (M. Yamakawa, R. Noyori, 1999).
Mecanismo De Acción
Target of Action
The primary target of 4-[Methyl(propyl)amino]benzaldehyde is MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) . This enzyme is part of the classic/canonical menaquinone (MK) biosynthetic pathway, which is essential for the long-term survival of Mycobacterium tuberculosis (Mtb), the causative organism of tuberculosis (TB) .
Mode of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound is likely involved in the menaquinone biosynthetic pathway, specifically targeting the MenA enzyme . Menaquinone, an important carrier molecule within the mycobacterial electron transport chain (ETC), is synthesized de novo by a cluster of enzymes known as the classic/canonical MK biosynthetic pathway .
Pharmacokinetics
The compound’s interaction with mena and its role in the mk biosynthetic pathway suggest that it may have significant bioavailability .
Result of Action
The inhibition of MenA by 4-[Methyl(propyl)amino]benzaldehyde could potentially disrupt the MK biosynthetic pathway, affecting the survival of Mtb . This could lead to the development of new therapeutic strategies for TB.
Action Environment
The action of 4-[Methyl(propyl)amino]benzaldehyde may be influenced by various environmental factors. For example, the rate of electrophilic aromatic substitution reactions can be affected by the pH of the environment
Safety and Hazards
Propiedades
IUPAC Name |
4-[methyl(propyl)amino]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-8-12(2)11-6-4-10(9-13)5-7-11/h4-7,9H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDXNZZRGUITHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298758 | |
| Record name | 4-(Methylpropylamino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1078-18-8 | |
| Record name | 4-(Methylpropylamino)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylpropylamino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline](/img/structure/B1386064.png)


![N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1386069.png)







